molecular formula C63H98O30 B1252607 薯蓣皂苷II CAS No. 115810-12-3

薯蓣皂苷II

货号 B1252607
CAS 编号: 115810-12-3
分子量: 1335.4 g/mol
InChI 键: GBWAAJJGXQJTTA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tubeimoside II (also known as Tubeimoside-B) is a natural analogue of the oleanane type of triterpenoid saponin . It shows anti-inflammatory, antitumor, and antitumor-promoting effects .


Physical And Chemical Properties Analysis

Tubeimoside II is a white crystal that is soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular weight of 1335.43 .

科学研究应用

Cancer Treatment: Inducing Methuosis in Hepatocellular Carcinoma Cells

Tubeimoside II has been identified to induce methuosis, a non-apoptotic form of cell death, in hepatocellular carcinoma cells. This process is characterized by pronounced vacuolization and necrosis-like membrane disruption, without the involvement of caspase inhibitors . The compound’s action is facilitated through the hyperactivation of the MKK4–p38α axis and enhanced lipid metabolism, particularly cholesterol biosynthesis. Pharmacological interventions targeting these pathways can effectively suppress methuosis, suggesting a potential therapeutic application of Tubeimoside II in liver cancer treatment .

Tumor Suppression

Tubeimoside II has demonstrated effectiveness in suppressing tumor growth. In a xenograft mouse model of hepatocellular carcinoma, treatment with Tubeimoside II led to the suppression of tumor growth by inducing methuosis . This highlights its potential role in the development of new cancer therapies, particularly for tumors resistant to conventional treatments.

Pharmacological Applications

In the realm of pharmacology, Tubeimoside II’s ability to trigger methuosis opens up new avenues for drug development. Its role in altering cell death pathways and metabolism presents a novel approach to cancer treatment, which could be further explored for clinical applications .

Cell Biology Research

Tubeimoside II’s impact on cell biology is profound, particularly in its ability to induce methuosis. This mode of cell death, characterized by vacuolization and membrane disruption, provides a valuable model for studying cell death mechanisms and their implications in diseases such as cancer .

Clinical Trials

While specific clinical trials involving Tubeimoside II were not found in the search results, the compound’s efficacy in preclinical models suggests that it may soon be a candidate for clinical trials. Its potential in treating various cancers and inflammatory diseases makes it a compound of interest for further research and development .

安全和危害

Tubeimoside II is classified as toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . Personal protective equipment such as safety goggles with side-shields, protective gloves, and suitable respirators are recommended when handling Tubeimoside II .

属性

IUPAC Name

7,8,18,28,29,35,51,55,56,58-decahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-(3,4,5-trihydroxyoxan-2-yl)oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H98O30/c1-25-46-47(89-51-43(77)38(72)29(67)21-82-51)45(79)53(85-25)91-48-39(73)30(68)22-83-54(48)93-56(80)63-14-13-57(2,3)15-27(63)26-9-10-34-59(5)16-28(66)50(60(6,24-65)33(59)11-12-61(34,7)62(26,8)17-35(63)69)92-55-49(42(76)40(74)31(20-64)87-55)90-52-44(78)41(75)32(23-84-52)86-36(70)18-58(4,81)19-37(71)88-46/h9,25,27-35,38-55,64-69,72-79,81H,10-24H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWAAJJGXQJTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5O)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)OC(=O)CC(CC(=O)O2)(C)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H98O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the structure of Tubeimoside II and how does it relate to its biological activity?

A: Tubeimoside II is a cyclic bisdesmoside belonging to the oleanane type of triterpenoid saponins. [, , , , ] While its full spectroscopic data requires further collation from the literature, its structure notably features a C-16 hydroxyl group, distinguishing it from Tubeimoside I. This hydroxyl group plays a crucial role in enhancing the biological activity of Tubeimoside II and reducing its toxicity compared to Tubeimoside I. [, ]

Q2: How does Tubeimoside II exert its anti-tumor effects?

A: Research suggests that Tubeimoside II exhibits its anti-tumor activity through multiple mechanisms. It has been shown to induce cell cycle arrest and programmed cell death (apoptosis) in various cancer cell lines. [] Specifically, Tubeimoside II can promote tumor cell stagnation in the G2/M phase of the cell cycle, thereby inhibiting proliferation. [] Additionally, studies indicate that Tubeimoside II can inhibit TGF-β1-induced metastatic progression in human retinoblastoma cells by suppressing redoxosome-dependent EGFR activation. []

Q3: Are there any studies comparing the efficacy of Tubeimosides I, II, and III?

A: Yes, comparative studies have revealed a structure-activity relationship among these three Tubeimosides. Tubeimoside II demonstrates stronger anti-inflammatory, anti-tumor, and anti-tumorigenic activities compared to Tubeimoside I, while also exhibiting lower toxicity. [] Similarly, Tubeimoside III shows even greater potency than Tubeimoside II but comes with increased toxicity. [] These findings highlight the potential of Tubeimoside II as a promising candidate for cancer chemoprevention and chemotherapy. []

Q4: What analytical techniques are used to identify and quantify Tubeimoside II in plant material?

A: Researchers utilize High-Performance Liquid Chromatography coupled with Electrospray Tandem Mass Spectrometry (HPLC-ESI/MS) for the identification and quantification of Tubeimoside II. [] Additionally, a novel and sensitive method employing High-Performance Liquid Chromatography - Evaporative Light Scattering Detection (HPLC-ELSD) has also been developed for analysis. [] These techniques allow for the accurate determination of Tubeimoside II content in Rhizoma Bolbostematis samples, ensuring quality control of this traditional medicine.

Q5: Has the natural variation in Tubeimoside content been investigated?

A: Studies analyzing 15 batches of Rhizoma Bolbostematis from various habitats have confirmed that the content of Tubeimosides, including Tubeimoside II, can vary significantly depending on the source. [] This variability highlights the necessity for stringent quality control measures during the preparation and clinical application of Rhizoma Bolbostematis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。